5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- is a complex organic compound with a unique structure that combines a pyridine ring, an amine group, a methoxy group, and a dihydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyran moiety, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,6-dihydro-2H-pyran-4-yl)ethanol
- 5-Bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-pyridinamine
- 3-(3,6-dihydro-2H-pyran-4-yl)-2-fluoropyridine
Uniqueness
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and versatility.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C11H14N2O2/c1-14-11-10(12)6-9(7-13-11)8-2-4-15-5-3-8/h2,6-7H,3-5,12H2,1H3 |
InChI Key |
UITHKAFBFUGTJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.